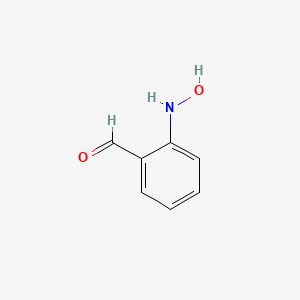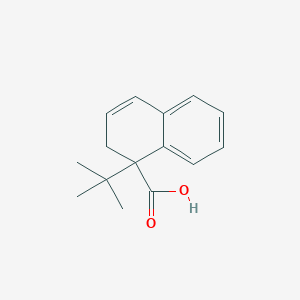
Stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)- is an organotin compound characterized by the presence of tin (Sn) bonded to hydrocarbons. This compound is part of the broader class of organotin compounds, which have significant applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)- typically involves the reaction of tributylstannane with 2,2-dimethyl-2H-1-benzopyran-6-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by palladium or other transition metal catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields organotin oxides, while reduction can produce organotin hydrides.
Aplicaciones Científicas De Investigación
Stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism by which stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)- exerts its effects involves the interaction of the tin atom with various molecular targets. This interaction can lead to the formation of reactive intermediates that participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Another organotin compound with similar applications in radical reactions.
Triphenyltin chloride: Used in agriculture as a fungicide and in organic synthesis.
Dibutyltin oxide: Commonly used as a catalyst in the production of silicones and polyurethanes.
Uniqueness
Stannane, tributyl(2,2-dimethyl-2H-1-benzopyran-6-yl)- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organotin compounds may not be as effective.
Propiedades
Número CAS |
185316-63-6 |
|---|---|
Fórmula molecular |
C23H38OSn |
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
tributyl-(2,2-dimethylchromen-6-yl)stannane |
InChI |
InChI=1S/C11H11O.3C4H9.Sn/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;3*1-3-4-2;/h4-8H,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
LEYGIHZTDSEEKR-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)OC(C=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-](/img/structure/B15162705.png)
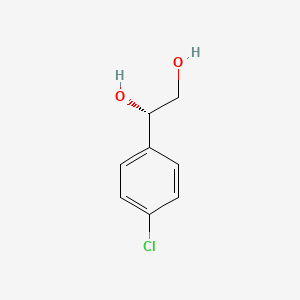
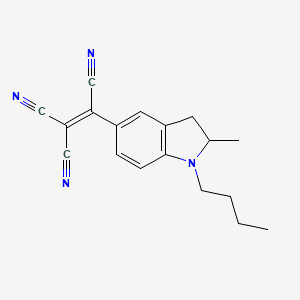
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
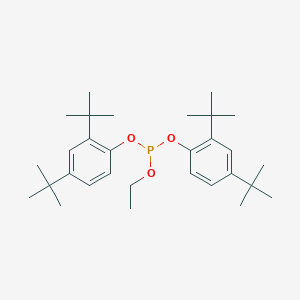
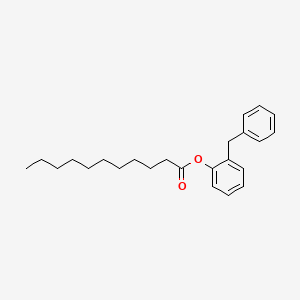

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
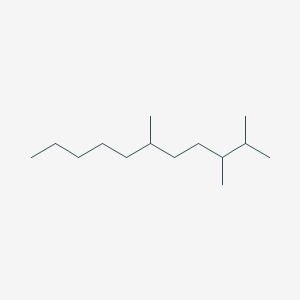
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
